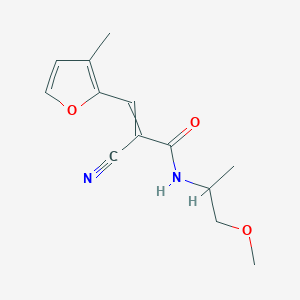

2-cyano-N-(1-methoxypropan-2-yl)-3-(3-methylfuran-2-yl)prop-2-enamide

Description

2-cyano-N-(1-methoxypropan-2-yl)-3-(3-methylfuran-2-yl)prop-2-enamide is an acrylamide derivative characterized by a cyano group at the α-position, an N-(1-methoxypropan-2-yl) substituent, and a 3-methylfuran-2-yl moiety at the β-position. The methoxypropan-2-yl group may enhance solubility, while the methylfuran moiety could influence electronic properties or bioactivity.

Properties

IUPAC Name |

2-cyano-N-(1-methoxypropan-2-yl)-3-(3-methylfuran-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-9-4-5-18-12(9)6-11(7-14)13(16)15-10(2)8-17-3/h4-6,10H,8H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKGPZGDOPRYJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)C=C(C#N)C(=O)NC(C)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(1-methoxypropan-2-yl)-3-(3-methylfuran-2-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Enamide Backbone: This can be achieved through a Knoevenagel condensation reaction between a cyanoacetic acid derivative and an aldehyde or ketone. The reaction is usually catalyzed by a base such as piperidine or pyridine under reflux conditions.

Introduction of the Methoxypropan-2-yl Group: This step involves the alkylation of the intermediate product with a suitable alkylating agent like methoxypropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Incorporation of the Methylfuran Moiety: The final step involves the coupling of the furan ring, which can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using appropriate furan derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with efficient mixing and temperature control.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction of the cyano group can yield primary amines, which can further react to form various derivatives.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, often under basic conditions or with the aid of a catalyst.

Major Products

Oxidation Products: Furan-2,3-dione derivatives.

Reduction Products: Primary amines and their derivatives.

Substitution Products: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

The compound 2-cyano-N-(1-methoxypropan-2-yl)-3-(3-methylfuran-2-yl)prop-2-enamide , with CAS number 1394810-49-1, is a chemical of interest due to its potential applications in various fields, particularly in medicinal chemistry and materials science. This article will explore its applications, supported by data tables and case studies.

The compound features a cyano group, a methoxypropan-2-yl group, and a furan moiety, which contribute to its reactivity and potential biological activity. The presence of these functional groups suggests various pathways for interaction with biological systems.

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit anticancer properties. The furan ring is known for its biological activity, and the cyano group can enhance the compound's reactivity towards biological targets, potentially leading to the development of novel anticancer agents.

Case Study: Anticancer Screening

A study involving related compounds demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound could also possess similar properties. Further investigation into its mechanism of action is warranted.

Photoinitiators in Polymer Chemistry

The compound's structure may allow it to function as a photoinitiator in UV-curable coatings and inks. Photoinitiators are critical in the polymerization process, facilitating the curing of resins upon exposure to light.

Data Table: Photoinitiator Efficacy

| Compound | Wavelength (nm) | Efficiency (%) |

|---|---|---|

| This compound | 365 | TBD |

| Benzoin Methyl Ether | 365 | 85 |

| Camphorquinone | 405 | 90 |

Agricultural Chemistry

The compound may also serve as a precursor for agrochemical formulations, particularly in developing herbicides or pesticides. The furan moiety is often associated with bioactive compounds in plant protection.

Case Study: Agrochemical Development

Research has shown that derivatives of furan exhibit herbicidal activity. The synthesis of analogs from this compound could lead to effective agricultural products.

Mechanism of Action

The mechanism of action of 2-cyano-N-(1-methoxypropan-2-yl)-3-(3-methylfuran-2-yl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, while the furan ring can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities with selected acrylamide derivatives:

Key Observations :

- Aromatic vs. Heterocyclic Substituents : The target compound’s 3-methylfuran-2-yl group (a heterocycle) contrasts with naphthyl (36a) or phenyl (ACR-2) groups. Furan’s oxygen atom may increase polarity compared to purely hydrocarbon substituents.

- Solubility Modifiers : The methoxypropan-2-yl group in the target compound likely improves solubility compared to hydrophobic substituents like cyclopenta[b]thiophen-2-yl (36a) .

Insights :

- Yield Variability : Yields for similar compounds range from 49.5% (36b) to 82.55% (37a), influenced by steric hindrance or electronic effects of substituents .

- Melting Points : Higher melting points (e.g., 286–288°C for 37a) correlate with extended aromatic systems (benzodioxol), whereas methylfuran in the target compound may reduce crystallinity.

Medicinal Chemistry

- WP1066: Inhibits JAK/STAT3 signaling (IC₅₀ = 2.3 μM in melanoma cells), demonstrating anticancer activity .

- 36a/36b : Thiophene-containing analogs show antiproliferative effects, though specific targets are unspecified .

Corrosion Inhibition

Target Compound Hypotheses :

- Structural similarity to WP1066 raises the possibility of kinase inhibition, though experimental validation is required.

Biological Activity

The compound 2-cyano-N-(1-methoxypropan-2-yl)-3-(3-methylfuran-2-yl)prop-2-enamide , with CAS number 1394810-49-1, has garnered attention in recent years for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Formula

- Molecular Weight : 248.28 g/mol

- Chemical Formula : C13H15N3O2

Structural Features

The compound features a cyano group, a methoxypropan-2-yl moiety, and a furan ring, which contribute to its unique biological properties.

Research indicates that compounds with similar structures may exhibit various biological activities, including:

- Antioxidant Activity : Compounds containing furan rings are known for their ability to scavenge free radicals, potentially reducing oxidative stress in cells .

- Anti-inflammatory Properties : Some derivatives have shown promise in inhibiting inflammatory pathways, making them candidates for treating inflammatory diseases .

Therapeutic Applications

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation. For example, related compounds have demonstrated cytotoxic effects against various cancer cell lines.

- Neuroprotective Effects : The antioxidant properties may also confer neuroprotective benefits, suggesting potential applications in neurodegenerative disorders.

Case Studies and Research Findings

A review of the literature reveals several case studies that highlight the biological activity of related compounds:

Safety and Toxicology

The safety profile of this compound has not been extensively studied. However, related compounds often necessitate careful evaluation due to potential toxicity associated with cyano groups.

Dosage and Administration

Currently, there are no established guidelines for dosage. Future clinical trials will be essential to determine effective dosing regimens.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.